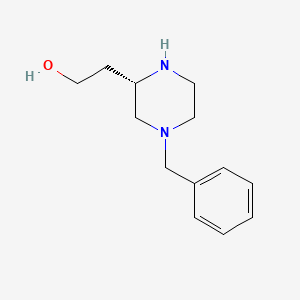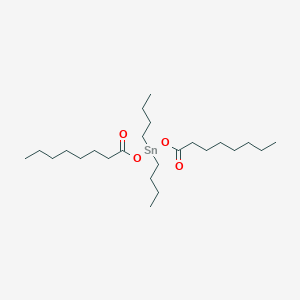
Dibutyltin dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin dioctanoate, also known as Dibutyltin dilaurate, is an organotin compound with the formula (CH3(CH2)10CO2)2Sn((CH2)3CH3)2 . It is a colorless viscous and oily liquid . It is used as a catalyst and is often used in the production of polyurethane from isocyanates and diols .
Synthesis Analysis
Dibutyltin (IV) complexes were synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands . The complexes were characterized by elemental analysis and UV .
Molecular Structure Analysis
The molecular formula of this compound is C24H48O4Sn . The structure consists of a tin atom directly connected to two butyl groups .
Chemical Reactions Analysis
This compound is used as a catalyst for the formation of urethanes by reacting an isocyanate with an alcohol . It works for both aliphatic and aromatic isocyanates .
Physical And Chemical Properties Analysis
Dibutyltin compounds are a group of chemicals comprised of a tin atom directly connected to two butyl groups . The substances are solid (powder) or liquid, and the color varies from white to yellow . Dibutyltins are difficult to ignite, substantially insoluble in water and substantially non-volatile .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
4731-77-5 |
|---|---|
Fórmula molecular |
C24H48O4Sn |
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
[dibutyl(octanoyloxy)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
NBJODVYWAQLZOC-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC |
Otros números CAS |
4731-77-5 |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




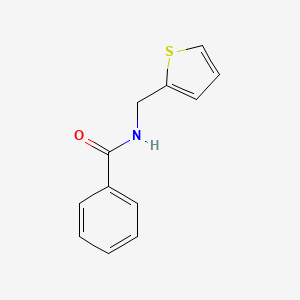


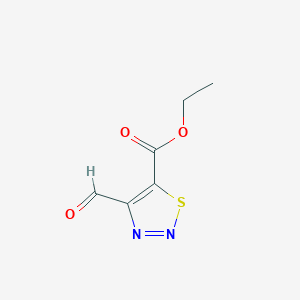

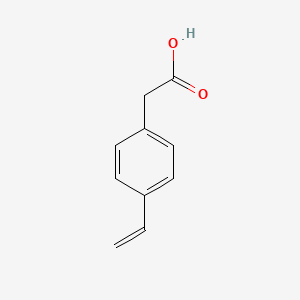
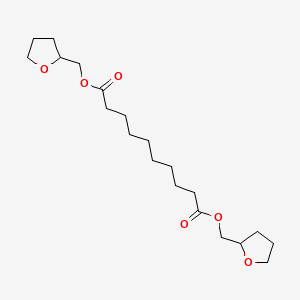
![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)
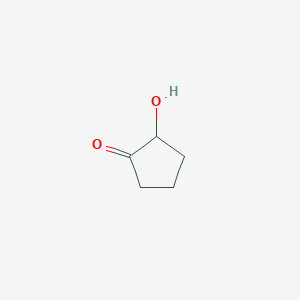
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)


